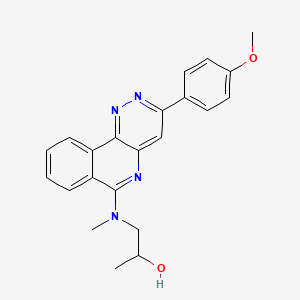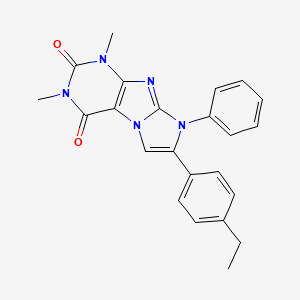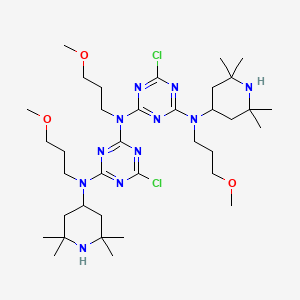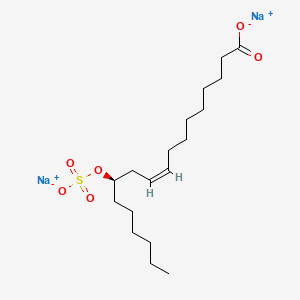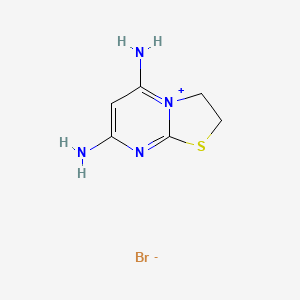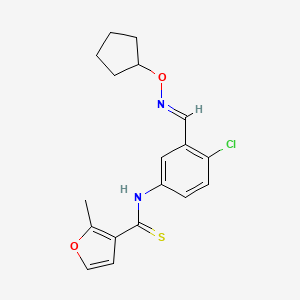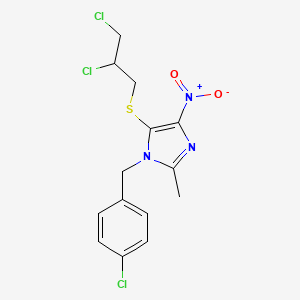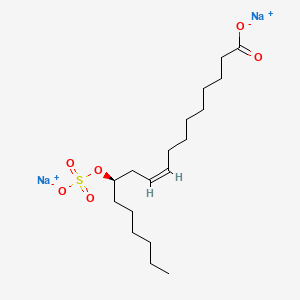
N',N'-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid is a complex organic compound with a unique structure that combines a pyridazine ring with ethane-1,2-diamine and oxalic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid typically involves multiple steps. The initial step often includes the formation of the pyridazine ring, followed by the introduction of the ethane-1,2-diamine group. The final step involves the addition of oxalic acid to form the complete compound. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction conditions is common to ensure consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or other oxygen-containing compounds, while reduction reactions may yield reduced forms of the original compound .
Aplicaciones Científicas De Investigación
N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid include:
- N,N-diethyl-N’-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine
- 4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine
Uniqueness
What sets N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. The presence of the oxalic acid moiety, in particular, may confer additional properties and reactivity that are not observed in similar compounds .
Propiedades
Número CAS |
118269-75-3 |
|---|---|
Fórmula molecular |
C21H28N4O8 |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid |
InChI |
InChI=1S/C17H24N4.2C2H2O4/c1-4-21(5-2)12-11-18-17-14(3)13-16(19-20-17)15-9-7-6-8-10-15;2*3-1(4)2(5)6/h6-10,13H,4-5,11-12H2,1-3H3,(H,18,20);2*(H,3,4)(H,5,6) |
Clave InChI |
GQSOZJPUDBYTHB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC1=NN=C(C=C1C)C2=CC=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B12751059.png)


